(1R)-2,2-difluoro-1-phenylethan-1-ol

Biocatalysis Enantioselective Synthesis Alcohol Dehydrogenase

(1R)-2,2-difluoro-1-phenylethan-1-ol (CAS 82255-42-3) is a chiral, fluorinated secondary alcohol. It features a phenyl group and a gem‑difluoromethyl group attached to a single stereogenic center.

Molecular Formula C8H8F2O
Molecular Weight 158.148
CAS No. 82255-42-3
Cat. No. B2860102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-2,2-difluoro-1-phenylethan-1-ol
CAS82255-42-3
Molecular FormulaC8H8F2O
Molecular Weight158.148
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(F)F)O
InChIInChI=1S/C8H8F2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8,11H/t7-/m1/s1
InChIKeyXOYZGEQHDLLDHZ-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (1R)-2,2-difluoro-1-phenylethan-1-ol: Core Identity and Procurement-Relevant Profile


(1R)-2,2-difluoro-1-phenylethan-1-ol (CAS 82255-42-3) is a chiral, fluorinated secondary alcohol. It features a phenyl group and a gem‑difluoromethyl group attached to a single stereogenic center . This (1R)‑stereoisomer is a high‑value building block and chiral intermediate in medicinal chemistry, where its precisely defined three‑dimensional architecture and fluorinated motif are critical for modulating molecular interactions .

The Risk of Generic Substitution with (1R)-2,2-difluoro-1-phenylethan-1-ol: Why Analogs Cannot Be Simply Interchanged


Generic substitution of (1R)-2,2-difluoro-1-phenylethan-1-ol with the (S)-enantiomer or non‑fluorinated analogs is not permissible due to strict stereochemical and electronic requirements. The (1R)-configuration defines a unique three‑dimensional orientation that is essential for chiral recognition in asymmetric synthesis and biological systems [1]. Furthermore, the gem‑difluoro motif imparts distinct electronic and conformational properties that alter hydrogen‑bonding capacity, metabolic stability, and lipophilicity compared to monofluoro or trifluoromethyl analogs . Procuring a racemate or incorrect enantiomer can lead to a complete loss of desired enantioselectivity, significantly reduced biological activity, and irreproducible results in downstream applications .

Quantitative Differentiation of (1R)-2,2-difluoro-1-phenylethan-1-ol: Head‑to‑Head Performance Data Against Key Analogs


Enantioselective Biocatalytic Reduction: (1R)-2,2-difluoro-1-phenylethan-1-ol vs. (1S)-Enantiomer

In a biocatalytic reduction using alcohol dehydrogenase from Rhodococcus ruber, (1R)-2,2-difluoro-1-phenylethanol was produced with a high enantiomeric excess, whereas the (1S)-enantiomer was not observed under these specific conditions. This demonstrates the strict stereochemical preference of the enzyme system for the (1R)-configuration [1].

Biocatalysis Enantioselective Synthesis Alcohol Dehydrogenase

Comparative Enantioselectivity in Biocatalytic Reduction: (1R)-2,2-difluoro-1-phenylethan-1-ol vs. Trifluoromethyl Analog

Under identical biocatalytic conditions (Rhodococcus ruber ADH‑A), (1R)-2,2-difluoro-1-phenylethanol is produced with 94% ee, while the corresponding (1R)-2,2,2-trifluoro-1-phenylethanol is obtained with 99% ee [1]. This 5 percentage point difference in enantioselectivity, despite comparable high conversion, highlights the subtle but measurable influence of the gem‑difluoro versus trifluoromethyl substitution on enzyme recognition.

Biocatalysis Fluorine Chemistry Enantioselectivity

Impact of Fluorination Degree on Enantioselective Benzylic Hydroxylation: 2,2-Difluoroethanol as a Solvent vs. Other Fluorinated Alcohols

In the enantioselective benzylic C‑H hydroxylation of ethylbenzene catalyzed by chiral Mn‑aminopyridine complexes, the selectivity for 1-phenylethanol formation increases in the order CH3CN < 2-fluoroethanol < 2,2-difluoroethanol < 2,2,2-trifluoroethanol. Notably, 2,2-difluoroethanol as a solvent ensures the highest asymmetric induction, affording chiral benzylic alcohols with up to 89% ee, outperforming both monofluoro and trifluoro solvents in this specific transformation [1].

Asymmetric Catalysis C‑H Hydroxylation Fluorinated Solvents

Stereochemical Purity: Verified Chiral Identity of (1R)-2,2-difluoro-1-phenylethan-1-ol vs. Racemic Mixture

Commercially available (1R)-2,2-difluoro-1-phenylethan-1-ol (CAS 82255-42-3) is supplied with a verified chiral purity of ≥98% by HPLC or chiral GC . This documented stereochemical purity is a critical procurement specification that distinguishes it from racemic 2,2-difluoro-1-phenylethanol (CAS 345-64-2), which would require additional chiral resolution steps and increase synthetic cost and complexity.

Chiral Chromatography Quality Control Stereochemical Purity

High‑Value Application Scenarios for (1R)-2,2-difluoro-1-phenylethan-1-ol: Where Its Specific Properties Drive Scientific Selection


Asymmetric Biocatalytic Synthesis of Enantiopure Fluorinated Building Blocks

(1R)-2,2-difluoro-1-phenylethan-1-ol serves as a benchmark product in the development and optimization of alcohol dehydrogenase (ADH)‑catalyzed reductions. Its 94% ee under standard biocatalytic conditions [1] makes it a reliable substrate for screening new enzyme variants, validating reaction scalability, and establishing robust protocols for synthesizing chiral fluorinated alcohols. The high conversion rate (99%) minimizes waste and simplifies downstream purification.

Chiral Ligand and Organocatalyst Development in Asymmetric Catalysis

The unique electronic properties of the gem‑difluoro motif, coupled with the defined (1R)-stereochemistry, make this compound a valuable scaffold for designing novel chiral ligands and organocatalysts. As demonstrated by its use as a solvent that maximizes asymmetric induction in C‑H hydroxylation (89% ee) [2], the difluoro group can fine‑tune transition‑state geometries and hydrogen‑bonding interactions, enabling the discovery of new catalytic transformations with high enantioselectivity.

Medicinal Chemistry: Bioisosteric Replacement and Lead Optimization

In drug discovery, the difluoromethyl group is a recognized bioisostere for methyl, hydroxymethyl, or trifluoromethyl groups, often improving metabolic stability and modulating target binding . (1R)-2,2-difluoro-1-phenylethan-1-ol provides a chiral, functionalized entry point for incorporating this motif into lead compounds. Its high enantiomeric purity (≥98%) ensures that subsequent SAR studies are not confounded by racemic mixtures .

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